endo-BCN-PEG3-acid

Descripción general

Descripción

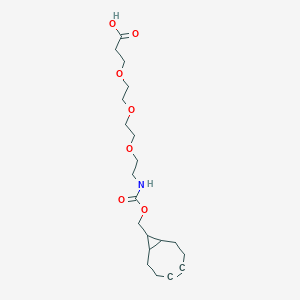

endo-BCN-PEG3-acid is a polyethylene glycol-based linker used in click chemistry. It consists of a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. The BCN group is highly reactive and can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

endo-BCN-PEG3-acid is synthesized through a series of chemical reactions involving the introduction of the BCN group and the polyethylene glycol (PEG) spacer. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as chromatography and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Click Chemistry via BCN Group

The BCN moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click" reaction with azides. This reaction forms stable triazole linkages under mild physiological conditions .

Key Features:

- Reaction Rate :

- Specificity :

- Role of PEG Spacer :

Carboxylic Acid Reactivity

The terminal carboxylic acid group facilitates conjugation with amine-containing molecules via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .

Reaction Pathways:

| Reaction Type | Conditions | Applications |

|---|---|---|

| Amide Bond Formation | EDC/NHS, pH 6–7, RT | Protein conjugation, drug delivery systems |

| Esterification | DCC/DMAP, anhydrous conditions | Synthesis of ester derivatives |

Experimental Data:

- Amide Coupling Efficiency :

- Stability :

Comparative Reactivity of BCN Derivatives

The reactivity of this compound differs from related compounds due to its carboxylic acid functionality:

Stability and Storage

Aplicaciones Científicas De Investigación

Bioconjugation

Mechanism and Utility:

endo-BCN-PEG3-acid serves as an effective linker for bioconjugation processes. The BCN group can react with azide-tagged biomolecules through a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating the attachment of various biomolecules such as peptides, proteins, and nucleic acids. This reaction is advantageous as it avoids the use of toxic copper catalysts, making it suitable for biological applications.

Case Study:

In a study examining the oxidation of proteins, this compound was utilized to label oxidized cysteine residues in proteins. The compound allowed for visualization and enrichment of these proteins using azide-conjugated fluorophores and streptavidin beads, demonstrating its effectiveness in studying post-translational modifications in cellular environments .

Drug Delivery Systems

Enhanced Solubility and Stability:

The incorporation of the carboxylic acid group in this compound enhances its solubility in aqueous environments, which is crucial for developing drug delivery systems. This property allows for improved stability and bioavailability of therapeutic agents when conjugated to the PEG chain.

Application Example:

In drug delivery research, this compound has been employed to create nanoparticles that can encapsulate chemotherapeutic agents. The PEGylation not only improves solubility but also reduces immunogenicity and enhances circulation time in vivo. This application is particularly significant in cancer therapy where targeted delivery can minimize side effects .

Chemical Biology Research

Role in Click Chemistry:

this compound is a critical reagent in click chemistry applications due to its ability to form stable covalent bonds with various biomolecules. This property is exploited in the development of biosensors and imaging agents.

Research Insights:

Recent studies have highlighted the use of this compound in synthesizing fluorescent probes for live-cell imaging. By attaching fluorophores via the BCN moiety, researchers can visualize cellular processes dynamically, providing insights into cellular mechanisms and interactions .

Development of Diagnostic Assays

Biomarker Discovery:

The compound's reactivity makes it suitable for developing diagnostic assays based on biomarker interactions. For instance, it can be used to create assays that detect specific proteins associated with diseases.

Example Application:

In research focused on cardiovascular diseases, this compound has been utilized to label biomarkers for early detection assays. This application demonstrates its potential role in personalized medicine by facilitating the identification of disease-specific markers .

Mecanismo De Acción

The mechanism of action of endo-BCN-PEG3-acid involves the highly reactive BCN group undergoing strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules. This reaction forms a stable triazole linkage, which is biocompatible and does not require a copper catalyst. The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds, facilitating the conjugation of various molecules .

Comparación Con Compuestos Similares

Similar Compounds

endo-BCN-PEG4-acid: Contains an additional PEG unit, providing increased solubility and flexibility.

exo-BCN-PEG3-acid: Similar structure but with different stereochemistry, affecting its reactivity and selectivity.

BCN-PEG3-Biotin: Includes a biotin moiety for applications in biotin-streptavidin systems.

Uniqueness

endo-BCN-PEG3-acid is unique due to its optimal balance of reactivity, stability, and biocompatibility. Its PEG spacer enhances solubility in aqueous media, making it suitable for a wide range of applications in both research and industry .

Actividad Biológica

endo-BCN-PEG3-acid is a bioorthogonal compound primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structural features facilitate selective protein degradation through the ubiquitin-proteasome pathway, making it a valuable tool in targeted protein degradation strategies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structural Characteristics

This compound comprises a bicyclo[6.1.0]non-4-yne (BCN) moiety linked to a polyethylene glycol (PEG) chain. The PEG segment enhances solubility and biocompatibility, while the BCN unit enables rapid and selective reactions with tetrazines, facilitating efficient conjugation processes.

The biological activity of this compound is primarily attributed to its role in bioorthogonal chemistry, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for the selective labeling of biomolecules without interference from native functional groups, thus enabling precise modifications in complex biological systems.

- Bioorthogonal Reactions : The endo-BCN moiety reacts with tetrazine derivatives to form stable cycloadducts. This reaction is characterized by its rapid kinetics and high specificity, making it suitable for in vivo applications .

- Application in PROTACs : As a linker in PROTACs, this compound connects a ligand that recruits an E3 ubiquitin ligase to a target protein, facilitating targeted degradation. This mechanism has significant implications for cancer therapy and other diseases where specific protein levels need to be controlled .

Kinetics of Reaction

A study demonstrated that endo-BCN-functionalized proteins underwent nearly quantitative conversion to cycloadducts when reacted with tetrazine derivatives. The reaction exhibited second-order rate constants ranging from 50 to 70 ms, indicating its efficiency for protein labeling .

Immunogenicity Studies

Research has indicated that PEG-based compounds like this compound may elicit immune responses due to the formation of anti-PEG antibodies. These findings are crucial for assessing the safety and efficacy of PEGylated therapeutics in clinical settings .

Comparative Analysis of Linkers

Table 1 summarizes the comparative properties of various bioorthogonal linkers, including this compound:

| Linker Type | Reaction Type | Reaction Rate (Ms) | Applications |

|---|---|---|---|

| This compound | SPAAC | 50 - 70 | PROTACs, targeted drug delivery |

| DIBAC-OH | SPAAC | <0.07 | Limited use due to low reactivity |

| TCO-OH | Strain-Promoted | Variable | Broad applications |

Propiedades

IUPAC Name |

3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDCHHRLBMBFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807501-82-1 | |

| Record name | endo-BCN-PEG3-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.